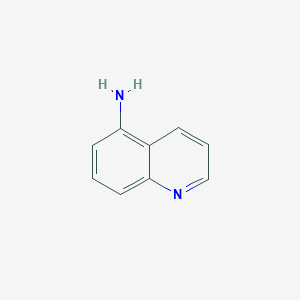

5-Aminoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

quinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIAFAKRAAMSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209978 | |

| Record name | 5-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Aminoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-34-7 | |

| Record name | 5-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYJ34Z13SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes and purification protocols for 5-aminoquinoline (B19350), a critical intermediate in the development of pharmaceuticals and a versatile building block in organic synthesis.[1][2][3] The quinoline (B57606) ring system is a prominent scaffold in numerous biologically active compounds, and the 5-amino group offers a reactive site for extensive chemical functionalization.[1][2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of 5-nitroquinoline (B147367). The Skraup synthesis, a classic method for creating the quinoline core, can also be adapted for this purpose.

Reduction of 5-Nitroquinoline

The most direct and widely reported method for preparing this compound is the reduction of its nitro precursor, 5-nitroquinoline.[1][4] This precursor is readily synthesized by the nitration of quinoline, which yields a mixture of 5-nitroquinoline and 8-nitroquinoline (B147351) isomers that can be separated.[5] The subsequent reduction of the nitro group to an amine is efficient and can be accomplished using various reducing agents.[1][4]

Common Reduction Methods:

-

Catalytic Hydrogenation: This method involves using a catalyst, such as Palladium on carbon (Pd/C), with a hydrogen source like hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695).[4][6] It is considered an environmentally friendly approach as the by-products are typically nitrogen and water.[4]

-

Metal-Acid Reduction: A classic and effective method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[7] This method is known for its high product purity and yield but can generate significant metal waste.[4]

Skraup Synthesis

The Skraup synthesis is a powerful one-pot reaction for producing quinolines from anilines.[8][9] To synthesize this compound or its precursors, a meta-substituted aniline (B41778) is typically used. For instance, reacting m-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent (like the starting m-nitroaniline itself or arsenic acid) will produce a mixture of 5-nitroquinoline and 7-nitroquinoline.[10] The desired 5-nitroquinoline isomer must then be isolated and reduced as described previously. This method often involves harsh, exothermic conditions and can result in tar formation, necessitating extensive purification.[8][10][11]

Quantitative Data Summary for Synthesis

| Method | Starting Material | Key Reagents | Typical Solvent | Reaction Conditions | Reported Yield | Reference |

| Catalytic Hydrogenation | 5-Nitroquinoline | 10% Pd/C, 80% Hydrazine Hydrate | 95% Ethanol | Reflux | 91.11% | [4] |

| Metal-Acid Reduction | 5,6-dimethoxy-8-nitroquinoline* | Tin (Sn) dust, conc. HCl | Aqueous HCl | Water bath heating | High Yield Reported | [7] |

| Skraup Synthesis | m-Nitroaniline | Glycerol, H₂SO₄, Arsenic Acid | Nitrobenzene (B124822) (can act as solvent) | 120-160 °C | Mixture of isomers | [7][10] |

Note: This specific example is for a substituted aminoquinoline, but the methodology is directly applicable to this compound synthesis.[7]

Experimental Protocols: Synthesis

Protocol 1: Catalytic Hydrogenation of 5-Nitroquinoline[4]

-

Setup: In a 100 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 50 mL of 95% ethanol and 4.35 g (0.025 mol) of 5-nitroquinoline.

-

Catalyst Addition: To this suspension, add 0.50 g of 10% Pd/C catalyst.

-

Reagent Addition: Slowly add 2.65 g (0.045 mol) of 80% hydrazine hydrate to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for approximately 1-2 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, filter the hot solution to remove the Pd/C catalyst.

-

Crystallization: Allow the filtrate to cool. Partially evaporate the ethanol under reduced pressure to induce crystallization.

-

Purification: Collect the resulting solid and recrystallize from a 20 mL ethanol-water mixture to obtain pure this compound as a light brown solid. A yield of approximately 3.28 g (91.11%) can be expected.

Protocol 2: Skraup Synthesis of Quinoline (General)[8]

Caution: This reaction is highly exothermic and can be violent. It should be performed in a fume hood with appropriate safety precautions.

-

Setup: In a large round-bottom flask fitted with a mechanical stirrer and reflux condenser, create a mixture of the aniline derivative (e.g., m-nitroaniline), glycerol, and a moderating agent like ferrous sulfate (B86663) heptahydrate.

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The temperature will rise spontaneously.

-

Oxidant: Add the oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

-

Reaction: Gently heat the mixture in an oil bath to initiate the reaction. Once started, the exothermic reaction may need to be controlled. Maintain the temperature at approximately 140-150°C for 3-4 hours.

-

Work-up: After completion, allow the mixture to cool to room temperature. Carefully dilute with water and neutralize with a concentrated sodium hydroxide (B78521) solution until strongly alkaline.

-

Isolation: Isolate the crude product mixture, often containing tars, via steam distillation.

-

Purification: The resulting nitroquinoline isomers must be separated using techniques like fractional crystallization of their salts or column chromatography before reduction to the desired this compound.[5][11]

Purification of this compound

The purification of crude this compound is crucial to remove unreacted starting materials, byproducts, and tars, especially from Skraup syntheses.[11] The basicity of the amino group can present challenges, particularly for silica (B1680970) gel chromatography.[12]

Recrystallization

Recrystallization is a highly effective method for purifying solid this compound, especially for removing minor impurities.[12] The key is to select a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at cooler temperatures.[12]

-

Procedure: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., an ethanol/water mixture).[4][13] Allow the solution to cool slowly, promoting the formation of pure crystals. The crystals are then collected by filtration and washed with a small amount of the cold solvent.[12]

Column Chromatography

Column chromatography is used for separating this compound from more challenging impurities. However, the basic amino group can interact strongly with the acidic silanol (B1196071) groups of a standard silica gel stationary phase, leading to poor separation (peak tailing) and low recovery.[12]

-

Mitigation Strategy: To counteract this, a small amount of a basic modifier, such as triethylamine (B128534) (TEA) (e.g., 0.5% v/v), can be added to the eluent (mobile phase).[12] This deactivates the acidic sites on the silica, allowing for better elution and peak shape. A typical eluent system would be a gradient of hexane (B92381) and ethyl acetate (B1210297) with added TEA.[12]

Acid-Base Extraction

The basic nature of the amino group allows for purification via acid-base extraction.[7]

-

Procedure: The crude product, dissolved in an organic solvent (e.g., dichloromethane), can be treated with an aqueous acid (e.g., dilute HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then separated, neutralized with a base (e.g., NaOH) to deprotonate the this compound, and the purified product is extracted back into an organic solvent.[7]

Purification Methodologies Summary

| Method | Principle | Typical Solvents/Reagents | Key Advantages | Key Challenges |

| Recrystallization | Differential solubility at varied temperatures | Ethanol/Water, Methanol | Excellent for high final purity; scalable | Requires a solid crude product; solvent selection is critical |

| Column Chromatography | Differential partitioning between stationary and mobile phases | Silica gel; Hexane/Ethyl Acetate + Triethylamine | High resolution for complex mixtures | Peak tailing and product loss on acidic silica; requires optimization |

| Acid-Base Extraction | Exploits the basicity of the amino group | Dichloromethane, aq. HCl, aq. NaOH | Removes non-basic impurities effectively; good for initial cleanup | May not remove basic impurities; can involve multiple steps |

Experimental Protocols: Purification

Protocol 3: Recrystallization from a Two-Solvent System[12]

-

Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.

-

Induce Precipitation: While the solution is still hot, add a "poor" solvent (e.g., water), in which the compound is insoluble, dropwise until the solution becomes slightly cloudy (turbid).

-

Clarification: Add a single drop of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small volume of the cold solvent mixture to remove any remaining soluble impurities.

-

Drying: Dry the crystals under a vacuum to remove residual solvent.

Protocol 4: Flash Column Chromatography with a Basic Modifier[12]

-

Solvent System Selection: Using TLC, determine a suitable mobile phase. A common starting point is a hexane/ethyl acetate mixture. To prevent tailing, add 0.5% (v/v) triethylamine (TEA) to the solvent system. Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for this compound.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate + 0.5% TEA). Pack the column, ensuring the silica bed is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

-

Elution: Run the column, starting with the low-polarity mobile phase and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

- 1. This compound|CAS 611-34-7|High-Purity Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 6. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

5-Aminoquinoline: A Comprehensive Physicochemical Profile for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinoline is a heterocyclic aromatic amine that serves as a vital structural motif in the development of a wide array of biologically active compounds. Its quinoline (B57606) core is a key feature in various pharmaceuticals, including antimalarial, antimicrobial, and anticancer agents.[1][2] Understanding the physicochemical properties of this compound is paramount for researchers in medicinal chemistry and drug discovery, as these characteristics fundamentally influence its absorption, distribution, metabolism, excretion (ADME), and overall therapeutic efficacy. This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below, providing a clear and concise reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂ | [3] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| Appearance | Yellow to brown crystalline solid | |

| Melting Point | 108-111 °C | |

| Boiling Point | ~237-238 °C (for Quinoline) | [4] |

| pKa | Not specified; can be determined experimentally | |

| Aqueous Solubility | Sparingly soluble in water | |

| LogP (Octanol-Water Partition Coefficient) | 1.44 |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below. These protocols are standard procedures that can be adapted for use in a typical laboratory setting.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology (Capillary Method):

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[5][6][7][8][9]

Boiling Point Determination

The boiling point is a key physical property for the characterization of liquid compounds. For high-melting solids like this compound, this would be determined under reduced pressure to prevent decomposition. The boiling point of the parent compound, quinoline, is provided as a reference.

Methodology (Thiele Tube Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the liquid is heated, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11][12][13]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its biological activity.

Methodology (Potentiometric Titration):

-

A solution of this compound of a known concentration is prepared in a mixture of water and a co-solvent (e.g., ethanol) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.[14]

Aqueous Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[15][16][17]

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient) Determination

The LogP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.[18][19][20][21]

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[18][19][20][21]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Signaling and Experimental Workflows

This compound and its derivatives are subjects of extensive research in oncology and immunology due to their interactions with various cellular signaling pathways.

Anticancer Mechanism of Action

Aminoquinolines have been investigated for their potential to inhibit cancer cell proliferation by interfering with key signaling pathways that regulate cell growth, survival, and apoptosis.

Caption: General signaling pathways affected by aminoquinolines in cancer cells.

P2X7 Receptor Antagonism

Certain quinoline derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses.[22][23][24][25][26]

Caption: Antagonistic action of quinoline derivatives on the P2X7 receptor.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is essential for the comprehensive physicochemical characterization of a compound like this compound.

Caption: A typical workflow for the synthesis and physicochemical characterization of this compound.

References

- 1. This compound|CAS 611-34-7|High-Purity Reagent [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 611-34-7 | FA15583 | Biosynth [biosynth.com]

- 4. biosynce.com [biosynce.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. scielo.br [scielo.br]

- 15. scispace.com [scispace.com]

- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isoquinolines as antagonists of the P2X7 nucleotide receptor: high selectivity for the human versus rat receptor homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Agonists and antagonists acting at P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystal Structure of 5-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 5-aminoquinoline (B19350), a key heterocyclic amine widely utilized as a building block in the synthesis of pharmaceuticals, including antimalarial and anticancer agents. A thorough understanding of its solid-state structure is paramount for computational modeling, drug design, and the development of novel derivatives with enhanced therapeutic properties.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This quantitative data provides the fundamental geometric description of the unit cell and the arrangement of molecules within the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions | |

| a | 5.791(2) Å |

| b | 10.999(3) Å |

| c | 11.698(3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 744.9(4) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.285 g/cm³ |

| Absorption Coefficient (μ) | 0.081 mm⁻¹ |

| F(000) | 304 |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental procedures:

Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction analysis were grown from a solution of the commercially available compound in methanol (B129727). The slow evaporation method was employed. A saturated solution of this compound in methanol was prepared at room temperature and filtered to remove any particulate matter. The filtrate was left undisturbed in a loosely covered beaker, allowing for the slow evaporation of the solvent over several days. This gradual process facilitated the formation of well-defined, single crystals.

X-ray Data Collection and Processing

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data was collected at room temperature using a Bruker SMART APEX CCD area detector diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to cover a significant portion of the reciprocal space. The collected diffraction data were processed using the SAINT software package for integration of the diffraction spots. An empirical absorption correction was applied using the SADABS program.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Molecular and Crystal Structure Analysis

The crystal structure of this compound reveals a planar quinoline (B57606) ring system. The packing of the molecules in the crystal is primarily governed by intermolecular hydrogen bonds and π-π stacking interactions. The amino group acts as a hydrogen bond donor, forming connections with the nitrogen atom of the quinoline ring of neighboring molecules. These interactions lead to the formation of a three-dimensional supramolecular network.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

Signaling Pathway Inhibition by Quinoline Derivatives

Derivatives of quinoline have been investigated for their potential to inhibit various cellular signaling pathways implicated in cancer. One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by quinoline-based compounds.

Spectroscopic Profile of 5-Aminoquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Aminoquinoline (B19350), a key heterocyclic amine used in the development of pharmaceuticals and other chemically significant molecules. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is intended to serve as a critical resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound offer unique insights into its atomic arrangement.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals for each of the aromatic protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing quinoline (B57606) ring system.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.855 | dd | J = 4.2, 1.6 |

| H-4 | 8.140 | dd | J = 8.6, 0.8 |

| H-3 | 7.281 | dd | J = 8.6, 4.2 |

| H-6 | 6.778 | d | J = 6.4 |

| H-7 | 7.57 | dd | J = 8.4, 2.2 |

| H-8 | 7.48 | t | J = 8.4 |

| -NH₂ | 4.25 | s | - |

Source: ChemicalBook[1]

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of readily available experimental data in the searched literature, theoretical data from a comprehensive study by Arjunan et al. is presented. These values were calculated using the B3LYP/6-311++G(d,p) level of theory.

Table 2: Theoretical ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 149.9 |

| C-3 | 121.2 |

| C-4 | 134.5 |

| C-5 | 146.2 |

| C-6 | 109.8 |

| C-7 | 129.2 |

| C-8 | 120.5 |

| C-4a | 129.8 |

| C-8a | 148.3 |

Note: These are theoretically calculated values and may differ from experimental results. The study by Arjunan et al. provides a detailed comparison between experimental and theoretical data.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the N-H, C-H, C=C, and C-N bonds.

Table 3: FTIR Absorption Peaks and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3424 | NH₂ asymmetric stretching |

| 3340 | NH₂ symmetric stretching |

| 3055 | Aromatic C-H stretching |

| 1625 | NH₂ scissoring |

| 1580 | C=C aromatic ring stretching |

| 1508 | C=C aromatic ring stretching |

| 1428 | C-N stretching |

| 1330 | C-H in-plane bending |

| 825 | C-H out-of-plane bending |

| 785 | C-H out-of-plane bending |

Source: Adapted from the comprehensive vibrational analysis by Arjunan et al.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in ethanol (B145695) exhibits absorption bands in the ultraviolet region, which are characteristic of the quinoline chromophore.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound in Ethanol

| Solvent | λmax (nm) |

| Ethanol | 242, 325, 399 |

Source: Arjunan et al. performed UV-Vis spectral analysis of this compound.[2] A study on various aminoquinoline derivatives in ethanol provides context for these absorption bands.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the standard experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol. From the stock solution, prepare a dilute solution (typically in the micromolar concentration range) to ensure that the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-600 nm. Use pure ethanol as the reference blank.

-

Data Analysis: Determine the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for each of the described spectroscopic techniques.

References

The Solubility Profile of 5-Aminoquinoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 5-aminoquinoline (B19350), a crucial parameter for its application in research, drug development, and chemical synthesis. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for its determination, alongside a qualitative summary of its expected solubility in various solvent classes based on its chemical structure.

Predicted Solubility of this compound

This compound's structure, featuring a hydrophobic quinoline (B57606) core and a polar amino group, suggests a varied solubility profile. The aromatic quinoline structure indicates a predisposition for solubility in non-polar and aromatic solvents, while the amino group, capable of hydrogen bonding, enhances its solubility in polar protic and aprotic solvents.

Based on the general principles of solubility for aromatic amines, the following qualitative solubility profile is expected:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | The amino group can form hydrogen bonds with the solvent, but the larger hydrophobic quinoline ring limits high solubility, especially in water.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately to Highly Soluble | These solvents can effectively solvate both the polar amino group and the aromatic system of this compound.[1] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of this compound is too high for significant interaction with non-polar solvents.[1] |

| Acidic Aqueous | Dilute HCl, Dilute H₂SO₄ | Soluble | As an amine, this compound is basic and will react with acids to form a more soluble salt.[2][3][4][5] This is a common strategy to enhance the aqueous solubility of aminoquinolines.[6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.[1] This method allows for the determination of the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected solvents of interest

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully separate the supernatant (the saturated solution) from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved particles. Care must be taken to avoid any temperature change during this step that could cause precipitation.

-

-

-

Quantification of Solute Concentration:

-

Accurately dilute a known volume of the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[7]

-

For HPLC-UV Analysis:

-

Develop a method with a suitable mobile phase and a stationary phase (e.g., C18 column).

-

Determine the retention time of this compound.

-

Construct a calibration curve by injecting standard solutions of known concentrations and plotting the peak area against concentration.[7]

-

Calculate the concentration of this compound in the sample from the calibration curve.

-

-

For UV-Vis Spectrophotometry Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.[7]

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of the standards at the λmax and construct a calibration curve of absorbance versus concentration (Beer-Lambert plot).[7]

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the undiluted supernatant by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding and a practical framework for researchers and professionals working with this compound. The provided experimental protocol can be adapted to various solvents and temperatures to generate the specific quantitative data required for any given application.

References

An In-depth Technical Guide to the Synthesis of Novel 5-Aminoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminoquinoline (B19350) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimalarial properties. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing novel this compound derivatives, detailed experimental protocols, and an exploration of their mechanisms of action through signaling pathway diagrams. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized to provide a clear understanding of the synthetic process.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several established and modern synthetic routes. The most prominent methods include the reduction of 5-nitroquinolines, the Friedländer annulation, the Skraup synthesis, and the Buchwald-Hartwig amination for further derivatization.

Reduction of 5-Nitroquinolines

A common and high-yielding method for the synthesis of this compound is the reduction of the readily available 5-nitroquinoline (B147367). This transformation can be efficiently carried out using various reducing agents.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitroquinoline

-

Materials: 5-nitroquinoline, 10% Palladium on carbon (Pd/C), Hydrazine (B178648) monohydrate (80% solution), Ethanol (B145695) (95%).

-

Procedure:

-

To a 100 mL three-necked flask, add 5-nitroquinoline (4.35 g, 0.025 mol) and 95% ethanol (50 mL).

-

Add 10% Pd/C (0.50 g) to the suspension.

-

Heat the mixture to reflux.

-

Slowly add 80% hydrazine monohydrate (2.65 g, 0.045 mol) dropwise to the refluxing mixture.

-

After the addition is complete, continue refluxing for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the catalyst.

-

Partially evaporate the ethanol from the filtrate under reduced pressure.

-

Allow the concentrated solution to cool, which will cause the product to crystallize.

-

Collect the solid by filtration and recrystallize from an ethanol-water mixture to yield this compound as a light brown solid.[1]

-

-

Yield: 3.28 g (91.11%).[1]

| Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| 10% Pd/C, Hydrazine | Ethanol | Reflux | 1-2 h | 91.11 | [1] |

| Iron powder | Acetic Acid | 95-110 °C | 3-6 h | High | [2] |

Friedländer Annulation

The Friedländer annulation is a versatile and widely used method for constructing the quinoline (B57606) ring system.[3][4][5][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group.[3][4][5][6] This method can be adapted to synthesize precursors to 5-aminoquinolines, which can then be converted to the target compounds.

Experimental Protocol: Microwave-Assisted Friedländer Annulation

-

Materials: 1-(5-Amino-2-methylphenyl)ethanone (B1647496), Ethyl acetoacetate (B1235776), Glacial Acetic Acid.

-

Procedure:

-

In a 10 mL microwave synthesis vial, combine 1-(5-amino-2-methylphenyl)ethanone (1.0 mmol, 149.19 mg) and ethyl acetoacetate (1.2 mmol).

-

Add glacial acetic acid (3 mL) to the vial.[7]

-

Seal the vial and place it in a microwave synthesizer.

-

Irradiate the reaction mixture at 160 °C for 5-15 minutes.[7]

-

After cooling, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (B1210297).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| p-Toluenesulfonic acid | Solvent-free | 80-120 °C | up to 99 | [8] |

| Iodine | Solvent-free | 100-120 °C | High | [6] |

| Neodymium(III) nitrate | Ethanol | Reflux | up to 93 | [8] |

| SiO₂ nanoparticles | Microwave (100 °C) | 10-15 min | up to 93 | [8] |

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822).[9][10][11][12][13] While the reaction can be vigorous, it provides a direct route to the quinoline core.[11]

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline (B41778), Glycerol, Nitrobenzene, Concentrated Sulfuric Acid, Ferrous sulfate heptahydrate.

-

Procedure:

-

In a 2-liter round-bottom flask, carefully mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).

-

Slowly and with constant stirring, add concentrated sulfuric acid (100 mL).

-

Add ferrous sulfate heptahydrate (10 g) as a moderator.

-

Gently heat the mixture in an oil bath to 140-150 °C for 3-4 hours.

-

After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide (B78521) solution until strongly alkaline.

-

Perform steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.

-

| Starting Amine | Oxidizing Agent | Yield (%) | Reference |

| Aniline | Nitrobenzene | 84-91 | [14] |

| m-Nitroaniline | Arsenic Pentoxide | Mixture | [5] |

| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | High | [14] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16] It is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines and can be applied to the synthesis of 5-(N-substituted-anilino)quinoline derivatives from 5-haloquinolines.[17]

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline

-

Materials: 5-bromo-8-benzyloxyquinoline, Secondary aniline (e.g., N-methylaniline), Palladium(II) acetate (Pd(OAc)₂), (2-Biphenyl)di-tert-butylphosphine (Johnphos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene (B28343).

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add 5-bromo-8-benzyloxyquinoline (1.0 mmol), the secondary aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (2 mol%), and Johnphos (4 mol%).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[17]

-

| Aryl Halide | Amine | Catalyst/Ligand | Yield (%) | Reference |

| 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂/Johnphos | 89 | [17] |

| 2-Chloro-1,5-naphthyridine | Aniline | Pd(OAc)₂/XantPhos | High | [16] |

| (Het)aryl bromide | 5-Amino-1,2,3-triazole | [(THP-Dipp)Pd(cinn)Cl] | up to 97 | [18] |

Quantitative Data of Representative this compound Derivatives

The following table summarizes the yields and key spectroscopic data for some representative this compound derivatives synthesized via the methods described above.

| Compound | Synthetic Method | M.P. (°C) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| This compound | Reduction of 5-nitroquinoline | 109-111 | 91 | 8.82 (dd, 1H), 8.45 (d, 1H), 7.65 (t, 1H), 7.45 (dd, 1H), 7.01 (d, 1H), 6.85 (d, 1H), 4.5 (br s, 2H) | 149.8, 146.5, 133.8, 129.5, 128.9, 121.2, 120.8, 110.1, 109.8 | 144 (M⁺) |

| 5-(N-methylanilino)-8-benzyloxyquinoline | Buchwald-Hartwig Amination | - | 89 | 8.89 (d, 1H), 7.98 (d, 1H), 7.59-7.30 (m, 8H), 6.98 (t, 1H), 6.25 (d, 1H), 6.04 (d, 2H), 5.32 (s, 2H), 3.60 (s, 3H), 3.28 (s, 3H) | 160.5, 153.2, 151.5, 149.6, 141.4, 137.3, 136.8, 132.3, 129.7, 128.7, 127.9, 127.5, 127.2, 126.0, 122.0, 109.9, 106.4, 102.0, 99.8, 70.8, 55.1, 40.4 | - |

| 2-Methyl-4-phenyl-quinoline | Friedländer Annulation | 55-57 | 79 | 8.07 (d, 1H), 7.94 (s, 1H), 7.77 (d, 1H), 7.68 (t, 1H), 7.52–7.38 (m, 6H), 2.67 (s, 3H) | 157.4, 147.1, 140.0, 136.1, 135.8, 129.4, 129.2, 128.5, 127.6, 127.5, 126.9, 126.1, 24.7 | 219 (M⁺) |

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The synthesis, purification, and characterization of novel this compound derivatives typically follow a standardized workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. biotage.com [biotage.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 11. brainly.com [brainly.com]

- 12. iipseries.org [iipseries.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Buchwald–Hartwig amination [ouci.dntb.gov.ua]

- 17. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijfmr.com [ijfmr.com]

The Multifaceted Biological Activities of 5-Aminoquinoline and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Among its derivatives, 5-aminoquinoline (B19350) and its analogues have garnered significant attention for their potent and diverse biological effects. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathway visualizations.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell proliferation, induction of apoptosis, and disruption of crucial signaling pathways.

Quantitative Anticancer Data

The in vitro cytotoxic activity of this compound analogues is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells. The following tables summarize the IC50 values of various this compound derivatives against several human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to cisplatin/doxorubicin | [1] |

| MDA-MB-231 (Breast Adenocarcinoma) | Comparable to cisplatin/doxorubicin | [1] | |

| A549 (Lung Adenocarcinoma) | Comparable to cisplatin/doxorubicin | [1] | |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Hepatocellular Carcinoma) | 3.3 µg/mL | [2] |

| HCT-116 (Colon Carcinoma) | 23 µg/mL | [2] | |

| MCF-7 (Breast Adenocarcinoma) | 3.1 µg/mL | [2] | |

| A549 (Lung Adenocarcinoma) | 9.96 µg/mL | [2] | |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 8.73 | [3] |

| MCF-7 (Breast Cancer) | > 36.77 | [3] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation time and cell density.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]

Materials:

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[4][5]

-

96-well flat-bottom plates[4]

-

This compound derivative stock solution (dissolved in DMSO)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4][5]

-

Microplate reader[4]

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells. Incubate the plates for 48-72 hours.[5]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Analogues of this compound have shown promising activity against a range of pathogenic bacteria and fungi. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of selected this compound derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Schiff bases of this compound (3e) | E. coli | - | [6] |

| X. campertris | - | [6] | |

| F. oxysporum | 68% inhibition | [6] | |

| Schiff bases of this compound (3a, 3f) | Various strains | Good activity | [6] |

| 5-amino- and 5-hydroxyquinolones | Various bacteria | - | [7] |

| Ciprofloxacin | Enterobacteriaceae | 0.03-0.23 mg/L | [8] |

| Pseudomonas aeruginosa | 0.37 mg/L | [8] | |

| Staphylococcus aureus | 0.75 mg/L | [8] | |

| Streptococcus pneumoniae | 1.89 mg/L | [8] | |

| Streptococcus faecalis | 0.95 mg/L | [8] |

Note: "-" indicates that the specific MIC value was not provided in the source, but the compound was reported to have activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[9]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.[9]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)[10]

-

Sterile 96-well microtiter plates[9]

-

This compound derivative stock solution

-

Standardized microbial inoculum (0.5 McFarland standard)[9]

-

Incubator

Procedure:

-

Prepare Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the wells of a 96-well plate.[9]

-

Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[9]

-

Controls: Include a positive control (broth with inoculum and a known antimicrobial), a negative control (broth with inoculum and solvent), and a sterility control (broth only).[9]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Activity

Certain this compound analogues have demonstrated anti-inflammatory properties by modulating key inflammatory pathways. A significant target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[11][12]

Signaling Pathway: NF-κB Inhibition

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α. This leads to the phosphorylation and subsequent degradation of IκB proteins, which normally sequester NF-κB dimers in the cytoplasm. The released NF-κB dimers then translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Some quinoline derivatives have been shown to inhibit this pathway, potentially by interfering with the DNA-binding activity of NF-κB.[12]

Neuroprotective Activity

Emerging evidence suggests that this compound derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Their mechanisms of action are thought to involve the modulation of signaling pathways critical for neuronal survival and function, such as the PI3K/Akt/mTOR pathway.

Signaling Pathway: PI3K/Akt/mTOR Modulation

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[13] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.[13][14] Activation of this pathway, often initiated by growth factors, promotes cell survival and inhibits apoptosis. Some quinoline-based compounds have been identified as inhibitors of this pathway, which can be beneficial in cancer treatment.[14] Conversely, modulation of this pathway by other analogues could potentially enhance neuronal survival in neurodegenerative contexts.

Synthesis of this compound Analogues

A variety of synthetic methods have been developed for the preparation of quinoline and its derivatives. Classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational.[15][16] More contemporary approaches often utilize metal-catalyzed cross-coupling reactions to introduce diverse functionalities onto the quinoline core.

A common method for the synthesis of this compound itself involves the reduction of 5-nitroquinoline.[17]

Conclusion

This compound and its analogues represent a versatile and promising class of compounds with a rich pharmacological profile. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and potential neuroprotective activities underscore their importance as scaffolds for future drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of these remarkable molecules. Continued exploration of structure-activity relationships and mechanisms of action will be crucial in designing next-generation this compound-based therapeutics with enhanced potency and selectivity.

References

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline - Wikipedia [en.wikipedia.org]

- 17. Page loading... [wap.guidechem.com]

The Core Mechanisms of 5-Aminoquinoline in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanisms of action of 5-aminoquinoline (B19350) and its derivatives in biological systems. While the parent this compound primarily serves as a versatile scaffold in medicinal chemistry, its derivatives have been shown to exert potent and specific biological effects through distinct molecular pathways. This document elucidates these core mechanisms, provides quantitative data for key compounds, details relevant experimental protocols, and visualizes the involved signaling and experimental workflows.

The Role of the Unsubstituted this compound Scaffold

The unsubstituted this compound molecule is a foundational structure in the development of a wide range of therapeutic agents.[1][2] Its primary role is that of a synthetic precursor, providing a critical building block for drugs with antimicrobial, anticancer, and anti-inflammatory properties.[2][3] While direct, potent biological activity of the parent compound is not extensively documented, it is utilized in biochemical research for studies related to enzyme inhibition and receptor binding.[3] The true pharmacological significance of this scaffold is realized upon its functionalization, leading to derivatives with specific and potent mechanisms of action.

Key Mechanisms of Action of this compound Derivatives

Two prominent and well-characterized mechanisms of action for this compound derivatives are Poly(ADP-ribose) polymerase (PARP) inhibition and bacterial membrane disruption.

PARP-1 Inhibition by 5-Aminoisoquinolin-1-one (5-AIQ)

A key derivative, 5-Aminoisoquinolin-1-one (5-AIQ), is a potent inhibitor of Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1.[4][5][6] PARP-1 is a crucial enzyme in the DNA damage response pathway. Its inhibition by 5-AIQ has significant downstream consequences, most notably the modulation of the NF-κB signaling pathway, which underlies the anti-inflammatory and neuroprotective effects of this compound.[4][5][6]

The inhibition of PARP-1 by 5-AIQ prevents the synthesis of poly(ADP-ribose) chains, a process that is critical for the recruitment of DNA repair proteins. This action also influences the activity of the transcription factor NF-κB.

Caption: 5-AIQ inhibits PARP-1, leading to the downregulation of NF-κB-mediated pro-inflammatory gene expression.

Bacterial Membrane Disruption by 5-Amino-4-Quinolones

Certain 5-amino-4-quinolone derivatives have been identified as potent antibacterial agents, particularly against Gram-positive bacteria. Their mechanism of action involves the disruption of the bacterial cell membrane's integrity.[7] This leads to membrane depolarization and subsequent bacterial cell death.

Caption: 5-Amino-4-quinolones disrupt the bacterial cell membrane, causing depolarization and cell death.

Quantitative Data on this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their specific chemical structures. The following tables summarize key quantitative data for representative compounds.

Table 1: PARP Inhibition by this compound Derivatives

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| 5-Aminoisoquinolin-1-one (5-AIQ) | PARP-1 (semi-purified) | 240 | Enzymatic | [4] |

| 1,5-Isoquinolinediol | PARP-1 | 390 | Enzymatic | [8] |

| 5-Benzamidoisoquinolin-1-one | PARP-1 | 1400 | Enzymatic | [9] |

| 5-Benzamidoisoquinolin-1-one | PARP-2 | 150 | Enzymatic | [9] |

Table 2: Antibacterial Activity of 5-Amino-4-Quinolone Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 111 | Staphylococcus aureus (MRSA, clinical isolate) | ≤0.06 | [7] |

| A-62824 | Staphylococcus aureus ATCC 6538P | 0.02 | [10] |

| A-62824 | Escherichia coli Juhl | 0.005 | [10] |

| A-62824 | Pseudomonas aeruginosa A5007 | 0.05 | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanisms of action of this compound derivatives.

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound, such as 5-AIQ, on PARP-1 enzyme activity.

Workflow Diagram

Caption: Workflow for a chemiluminescent PARP-1 enzymatic inhibition assay.

Methodology

-

Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBST (Phosphate-Buffered Saline with Tween 20).

-

Blocking: Block the wells with a blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature. Wash the plate with PBST.

-

Compound Preparation: Prepare serial dilutions of the this compound test compound in PARP assay buffer.

-

Reaction Mixture: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

-

Reaction Initiation: Add the test compound dilutions to the wells, followed by the addition of the PARP-1 reaction mixture. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate for 1-2 hours at 37°C to allow the PARylation reaction to proceed.

-

Detection: Wash the plate with PBST. Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Signal Generation: Wash the plate with PBST. Add a chemiluminescent HRP substrate to each well.

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.[11]

NF-κB Reporter Assay

This protocol outlines a method to quantify the effect of a compound, such as 5-AIQ, on NF-κB transcriptional activity using a luciferase reporter gene assay.

Methodology

-

Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293) in a 96-well plate. Transfect the cells with a plasmid containing the luciferase gene under the control of an NF-κB response element. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.

-

Cell Treatment: After allowing the cells to recover and express the reporter genes, treat them with the this compound test compound at various concentrations for a predetermined period (e.g., 6-24 hours).[1]

-

Stimulation: To assess inhibitory activity, stimulate the cells with an NF-κB activator, such as TNF-α or PMA, in the presence or absence of the test compound.[12]

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Add the firefly luciferase substrate and measure the luminescence. Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.[13]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the change in NF-κB activity relative to the stimulated and unstimulated controls.

Bacterial Membrane Potential Assay

This protocol describes a method to assess the membrane-disrupting activity of antibacterial 5-amino-4-quinolones by measuring changes in bacterial membrane potential using the fluorescent dye DiSC3(5).

Methodology

-

Bacterial Culture: Grow the target Gram-positive bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with a suitable buffer (e.g., HEPES buffer with glucose), and resuspend them to a standardized optical density (e.g., OD600 of 0.05).

-

Dye Loading: Add the voltage-sensitive dye DiSC3(5) to the bacterial suspension to a final concentration of approximately 0.8-2 µM and incubate in the dark to allow the dye to accumulate in the polarized bacterial cells, which results in fluorescence quenching.

-

Assay Procedure:

-

Transfer the dye-loaded bacterial suspension to a cuvette or a black 96-well plate.

-

Record the baseline fluorescence using a fluorometer (excitation ~622 nm, emission ~670 nm).

-

Add the 5-amino-4-quinolone test compound at various concentrations.

-

Continuously monitor the fluorescence intensity. Membrane depolarization will cause the release of DiSC3(5) from the cells, resulting in an increase in fluorescence (dequenching).

-

-

Controls: Include a negative control (vehicle only) and a positive control for complete depolarization (e.g., the ionophore gramicidin).

-

Data Analysis: Quantify the rate and extent of fluorescence increase as a measure of membrane depolarization. Compare the effects of different concentrations of the test compound.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. ijset.in [ijset.in]

- 3. The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Genomic Insights into blaNDM-5-Producing Escherichia coli ST648 Isolates from Human and Wildlife Sources in Lebanon [mdpi.com]

- 8. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]